

Application Note: Quantitative Analysis of Atropine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Atropine sulphate

Cat. No.: B194441

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Abstract

This application note presents a detailed protocol for the sensitive and selective quantitative analysis of atropine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation technique for sample preparation, followed by a rapid and efficient chromatographic separation. The method has been validated for accuracy, precision, linearity, and recovery, demonstrating its suitability for pharmacokinetic studies and toxicological screening.

Introduction

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. It is widely used in medicine for various purposes, including the treatment of bradycardia, ophthalmic applications, and as an antidote for organophosphate poisoning. Accurate and reliable quantification of atropine in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for this purpose. This document provides a comprehensive protocol for the quantitative determination of atropine in human plasma.

Experimental Protocols

Materials and Reagents

- Atropine sulfate (Reference Standard)
- Atropine-d3 or Scopolamine (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Prepare stock solutions of atropine and the internal standard (IS) in methanol.
- Working Standard Solutions: Serially dilute the atropine stock solution with a 50:50 (v/v) methanol/water mixture to prepare working standard solutions for the calibration curve and QC samples.
- Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 ng/mL to 50 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3 ng/mL, 5 ng/mL, and 40 ng/mL).^{[1][2]}
- Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., Atropine-d3 or Scopolamine at 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 300 μ L of the internal standard working solution in acetonitrile.^[2]
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 85:15 v/v Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

- Column: A C18 column, such as a Zorbax XDB-C18 (50 mm x 2.1 mm, 1.8 μ m), is suitable.^{[3][4]}
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient Elution:

Time (min)	%A	%B
0.0	95	5
0.5	95	5
2.5	5	95
3.5	5	95
3.6	95	5
5.0	95	5

Mass Spectrometry (MS/MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: 5500 V
- Temperature: 500°C
- Nebulizer Gas (Gas 1): 50 psi
- Heater Gas (Gas 2): 50 psi
- Curtain Gas: 25 psi
- Collision Gas: Nitrogen

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Atropine (Quantifier)	290.2	124.2	150	35
Atropine (Qualifier)	290.2	93.1	150	45
Atropine-d3 (IS)	293.2	127.2	150	35

Data Presentation

Table 1: Calibration Curve Data

A typical calibration curve for atropine in human plasma is constructed by plotting the peak area ratio of atropine to the internal standard against the nominal concentration. A linear regression with a weighting factor of $1/x^2$ is used.

Concentration (ng/mL)	Mean Peak Area Ratio	Accuracy (%)	Precision (%RSD)
0.1	0.012	98.5	6.8
0.2	0.025	101.2	5.1
0.5	0.061	102.8	3.5
1.0	0.124	99.3	2.8
5.0	0.615	97.9	2.1
10.0	1.238	98.6	1.9
25.0	3.091	100.5	1.5
50.0	6.185	101.1	2.3

Linear Range: 0.1 - 50 ng/mL, Correlation Coefficient (r^2): >0.995[1][2]

Table 2: Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

QC Level	Nominal Conc. (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (%RSD)	Inter-day Accuracy (%)	Inter-day Precision (%RSD)
Low	0.3	103.5	5.2	105.1	6.8
Medium	5.0	98.9	3.1	99.8	4.5
High	40.0	101.2	2.5	102.3	3.7

Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%RSD) $\leq 15\%$ ($\leq 20\%$ for LLOQ).[\[1\]](#)[\[2\]](#)[\[3\]](#)

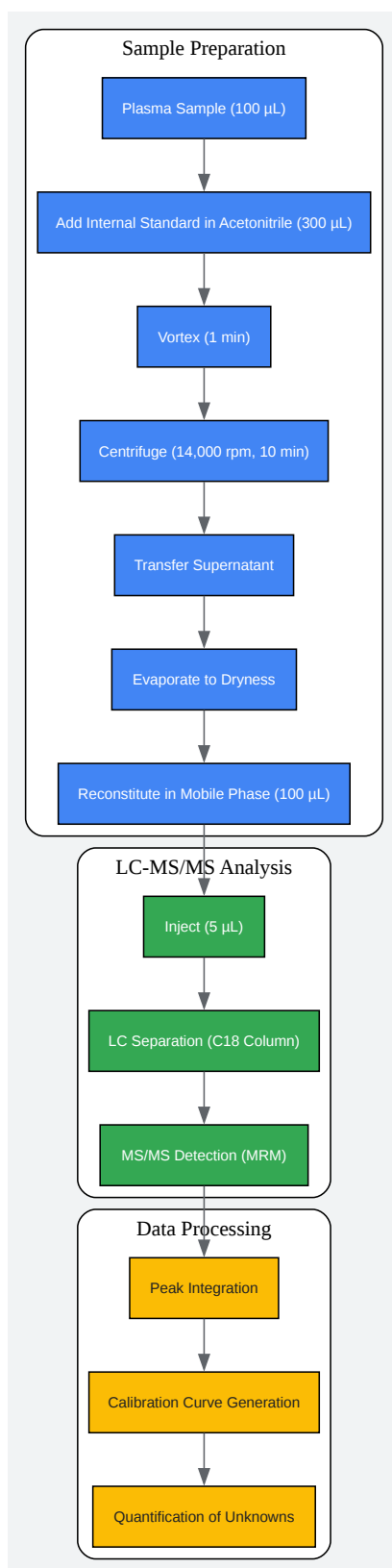
Table 3: Recovery and Matrix Effect

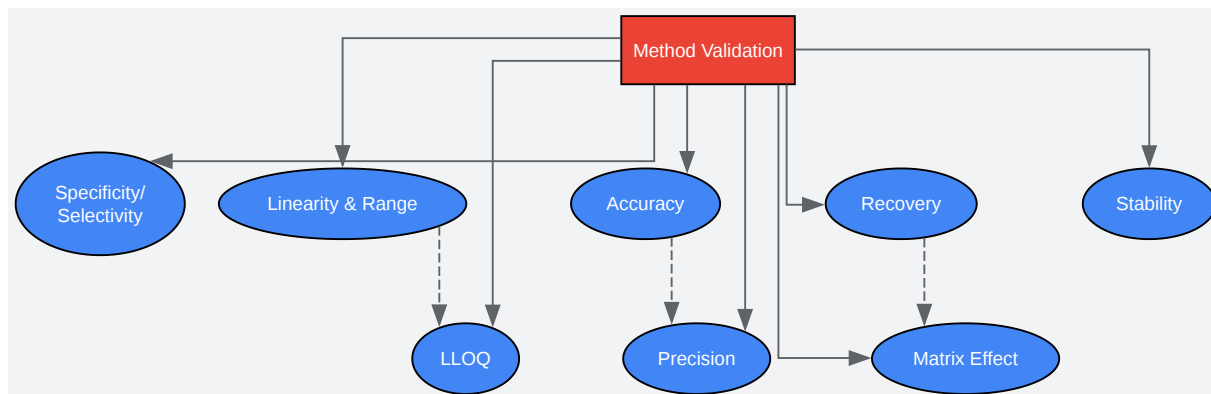
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	0.3	91.5	96.8
High	40.0	94.2	98.1
Internal Standard	100	92.8	97.5

Extraction recovery was determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples. Matrix effect was evaluated by comparing the response of analytes in post-extraction spiked plasma to that in pure solution.[\[1\]](#)[\[3\]](#)

Visualizations





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